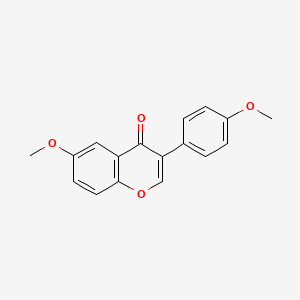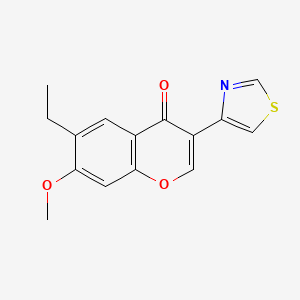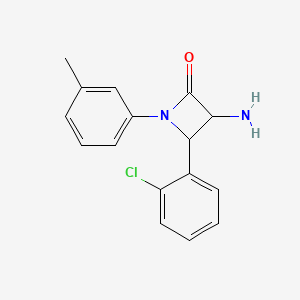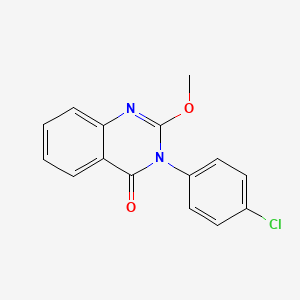![molecular formula C16H14N2OS B11842581 2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-57-6](/img/structure/B11842581.png)
2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the 1-phenylethylthio group in this compound may enhance its biological activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolin-4(3H)-one Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of 1-Phenylethylthio Group: The thiolation reaction can be performed using 1-phenylethylthiol in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfur atom in the 1-phenylethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes like kinases and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis, and modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-Phenylethyl)thio)quinazolin-4-amine
- 2-((1-Phenylethyl)thio)quinazolin-4-ol
- 2-((1-Phenylethyl)thio)quinazolin-4-thione
Uniqueness
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is unique due to the presence of the 1-phenylethylthio group, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
6956-57-6 |
|---|---|
Formule moléculaire |
C16H14N2OS |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(1-phenylethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)20-16-17-14-10-6-5-9-13(14)15(19)18-16/h2-11H,1H3,(H,17,18,19) |
Clé InChI |
AXAWQSVIYXGKQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)







![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)

![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)
